2-Methylpentanal
Overview
Description
2-Methylpentanal, also known as 2-Methylvaleraldehyde, is an organic compound with the molecular formula C6H12O. It is an aldehyde characterized by a carbonyl group attached to a hydrocarbon chain. This compound is known for its distinctive fruity, pungent, or floral odor and is used in various industrial and research applications .
Mechanism of Action
Target of Action
2-Methylpentanal, also known as 2-Methylvaleraldehyde, primarily interacts with olfactory receptors . These receptors play a crucial role in the perception of smell, contributing to the overall sensory profile of various products in research and development settings .
Mode of Action
The compound’s mode of action involves activating specific sensory receptors, leading to the perception of a fruity, pungent, or floral odor . This interaction with the olfactory receptors triggers a signal transduction pathway that results in the perception of smell.
Biochemical Pathways
It is known that aldehydes like this compound can participate in various biochemical reactions, including oxidation and reduction reactions, and aldol condensation . For instance, the cross-aldol condensation reaction of this compound with propanal to form 2,4-dimethylhept-2-enal has been investigated .
Result of Action
The primary result of this compound’s action is the perception of a specific odor due to its interaction with olfactory receptors . This can contribute to the sensory profile of various products, including food and beverages, cosmetics, and other consumer goods.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylpentanal can be synthesized through several methods. One common method involves the cross-aldol condensation reaction of this compound with propanal to form 2,4-dimethylhept-2-enal . Another method includes the oxidation of this compound with azidotrimethylsilane and chromic anhydride in dichloromethane .
Industrial Production Methods: In industrial settings, this compound is produced through controlled chemical reactions that ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize production efficiency and minimize by-products.
Chemical Reactions Analysis
2-Methylpentanal undergoes various chemical reactions, including:
Oxidation:
Reagents and Conditions: Azidotrimethylsilane and chromic anhydride in dichloromethane.
Major Products: This reaction typically yields acyl azides.
Cross-Aldol Condensation:
Reagents and Conditions: Propanal under basic conditions.
Major Products: 2,4-Dimethylhept-2-enal.
These reactions highlight the compound’s reactivity and its potential to form more complex molecules.
Scientific Research Applications
2-Methylpentanal is utilized in various scientific research applications:
Chemistry:
- Used as an intermediate in organic synthesis to produce more complex molecules.
- Studied for its reactivity in condensation reactions and oxidation processes .
Biology:
Medicine:
Industry:
Comparison with Similar Compounds
2-Methylpentanal can be compared with other aldehydes such as:
Pentanal: Similar structure but lacks the methyl group on the second carbon atom.
2-Methylbutanal: Similar structure but has one less carbon atom in the chain.
Hexanal: Similar structure but has one more carbon atom in the chain.
Uniqueness: this compound’s unique structure, with a methyl group on the second carbon atom, gives it distinct chemical properties and reactivity compared to other aldehydes .
Properties
IUPAC Name |
2-methylpentanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-3-4-6(2)5-7/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZILAQGHINQQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Record name | ALPHA-METHYLVALERALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3975 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021978 | |
Record name | 2-Methylpentanal | |
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Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Alpha-methylvaleraldehyde appears as a colorless liquid. Less dense than water. Used to make rubber and artificial flavorings., Colorless liquid; [HSDB], colourless to pale yellow liquid | |
Record name | ALPHA-METHYLVALERALDEHYDE | |
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Record name | 2-Methylpentaldehyde | |
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Record name | 2-Methylpentanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/645/ | |
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Boiling Point |
117 °C | |
Record name | 2-METHYLPENTALDEHYDE | |
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Flash Point |
68 °F (NFPA, 2010), 20 °C, 68 °F (20 °C) (OPEN CUP) | |
Record name | ALPHA-METHYLVALERALDEHYDE | |
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Record name | 2-Methylpentaldehyde | |
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Record name | 2-METHYLPENTALDEHYDE | |
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Solubility |
Sol in water, ether, acetone, slightly sol in carbon tetrachloride., Water solubility = 0.42% wt at 25 °C, 4.2 mg/mL at 25 °C | |
Record name | 2-METHYLPENTALDEHYDE | |
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Record name | 2-Methylpentanal | |
Source | Human Metabolome Database (HMDB) | |
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Density |
0.8092, 0.805-0.811 | |
Record name | 2-METHYLPENTALDEHYDE | |
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Record name | 2-Methylpentanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/645/ | |
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Vapor Pressure |
17.9 [mmHg] | |
Record name | 2-Methylpentaldehyde | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
123-15-9, 73513-30-1 | |
Record name | ALPHA-METHYLVALERALDEHYDE | |
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Record name | (±)-2-Methylpentanal | |
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Record name | 2-Methylpentaldehyde | |
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Record name | Pentanal, methyl- | |
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Record name | 2-Methylpentanal | |
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Record name | Pentanal, 2-methyl- | |
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Record name | 2-Methylpentanal | |
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Record name | 2-methylvaleraldehyde | |
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Record name | 2-METHYLVALERALDEHYDE | |
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Record name | 2-METHYLPENTALDEHYDE | |
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Record name | 2-Methylpentanal | |
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Melting Point |
FP: -100 °C | |
Record name | 2-METHYLPENTALDEHYDE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure and basic chemical information for 2-Methylpentanal?
A1: this compound, also known as 2-Methylvaleraldehyde, is an aliphatic aldehyde with a branched structure. Its molecular formula is C6H12O, and it has a molecular weight of 100.16 g/mol. While specific spectroscopic data is not available within the provided research, its structure can be confirmed through techniques like 1H NMR and 13C NMR, as well as infrared spectroscopy.
Q2: Is this compound found in nature?
A2: Yes, this compound has been identified as a naturally occurring compound in various sources. It is found in onions, contributing to their characteristic aroma. [] Research has also shown its presence as a volatile component in hawthorn puree, where it significantly impacts the fruit's aroma profile. []
Q3: How does the structure of this compound relate to its odor profile?
A3: The branched alkyl chain structure of this compound plays a crucial role in its odor profile. Research suggests that alkyl-branched alkanals like this compound exhibit unique sensorial properties. [] This is further supported by studies on related sulfur-containing compounds like 3-mercapto-2-methylpentanal, which is also found in onions and exhibits potent, characteristic aromas. [] These findings highlight how subtle structural variations within this class of compounds can significantly impact their odor characteristics.
Q4: How is this compound synthesized in the laboratory?
A4: One method involves the reaction of chromyl chloride with 2-methyl-1-pentene, yielding this compound as a major product. [] Other methods utilize the oxidation of the corresponding alcohol, 2-methylpentanol. For instance, a magnesium-catalyzed Oppenauer oxidation using pivaldehyde or bromaldehyde as the oxidant and magnesium tert-butoxide as a catalyst can be employed for this transformation. [] This method has been successfully applied in continuous flow for multi-gram scale synthesis.
Q5: Are there any catalytic applications for this compound?
A5: While not directly used as a catalyst, this compound plays a key role in understanding catalytic processes. For example, it's a reactant in the study of CexZr1−xO2 mixed oxides for converting short aldehydes into gasoline-range molecules. [] The study highlights how this compound participates in aldol condensation and ketonization pathways over these catalysts, offering valuable insights into bio-oil upgrading strategies.
Q6: How does this compound behave in reactions over different catalysts?
A6: Research indicates that this compound exhibits varying reactivity depending on the catalyst and reaction conditions. For instance, in the presence of a Pd/SiO2 catalyst, this compound undergoes etherification with 2-methylpentanol, selectively producing dialkyl ethers. [] This highlights the potential for using this compound as a building block for synthesizing more complex molecules via catalytic routes.
Q7: Can this compound be hydrogenated? What are the products formed?
A7: Yes, this compound can be hydrogenated, and the product distribution depends heavily on the catalyst and reaction conditions. Studies using Raney cobalt catalysts show the formation of 2-methylpentan-1-ol (SA), 2-methyl-2-penten-1-ol (UA), and this compound (SD). [] Kinetic analyses suggest that the formation of SA and SD follows a different mechanistic pathway than that of UA, highlighting the complexity of this seemingly simple reaction.
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